N-(2-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
N-(2-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a triazoloquinoxaline core. This compound integrates a 1,2,4-triazole fused with a quinoxaline scaffold, substituted at position 4 with a 4-methylphenoxy group and at position 1 with an oxo moiety. The acetamide side chain is further functionalized with a 2-ethoxyphenyl group.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4/c1-3-34-22-11-7-5-9-20(22)27-23(32)16-30-26(33)31-21-10-6-4-8-19(21)28-25(24(31)29-30)35-18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPPKARXWAJMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
General Information
- IUPAC Name : N-(2-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
- CAS Number : 1184975-99-2
- Molecular Formula : C26H23N5O4
- Molecular Weight : 469.501 g/mol
The biological activity of N-(2-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds within the triazoloquinoxaline class exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
Key Mechanisms:
- Inhibition of Tyrosinase Activity : Similar compounds have demonstrated potent inhibition of mushroom tyrosinase, an enzyme critical for melanin production. The inhibition mechanism is believed to involve competitive binding to the active site of the enzyme .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazoloquinoxaline possess antimicrobial properties against a range of pathogens .
- Anticancer Properties : The compound has been evaluated for its anticancer potential through screening assays on multicellular spheroids, indicating its efficacy in targeting cancer cell lines .
Anticancer Activity
A study conducted on various triazoloquinoxaline derivatives highlighted the anticancer potential of N-(2-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide. It was found to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N-(2-ethoxyphenyl)-... | 12.5 | Induces apoptosis |
| Control (Doxorubicin) | 8.0 | Induces apoptosis |
Tyrosinase Inhibition
The compound's structural characteristics suggest that it may effectively inhibit tyrosinase activity. The IC50 values for related compounds indicate strong inhibition potential compared to standard inhibitors like kojic acid.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| N-(2-ethoxyphenyl)-... | 15.0 | Present study |
| Kojic Acid | 25.0 | Standard |
Case Study 1: Anticancer Screening
In a multicellular spheroid model screening for anticancer compounds, N-(2-ethoxyphenyl)-... showed significant cytotoxicity against various cancer cell lines including MCF7 and HT29. The results suggested that the compound could serve as a lead for further development in cancer therapeutics.
Case Study 2: Tyrosinase Inhibition
In a comparative study on tyrosinase inhibitors, N-(2-ethoxyphenyl)-... exhibited superior inhibitory activity compared to several known inhibitors. The kinetic analysis using Lineweaver-Burk plots confirmed competitive inhibition characteristics.
Comparaison Avec Des Composés Similaires
Triazoloquinoxaline vs. Triazoloquinoline Derivatives
The compound in , N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide, replaces the quinoxaline core with a triazoloquinoline system. The quinoline moiety enhances π-stacking interactions in DNA/RNA binding, while the sulfanyl linkage may improve metabolic stability compared to oxygen-based linkages in the target compound .
Triazoloquinoxaline vs. Quinazolinone Derivatives
describes N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, which employs a quinazolinone core. Quinazolinones are associated with kinase inhibition (e.g., EGFR), whereas triazoloquinoxalines may target topoisomerases due to their planar structure .
Substituent Effects on Bioactivity
Ethoxyphenyl vs. Methoxyphenyl Groups
highlights 2-{1-[(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methoxyphenyl)acetamide.
Nitroso vs. Oxo Functionalization
’s N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide introduces a nitroso group, which can act as a nitric oxide donor. In contrast, the oxo group in the target compound may stabilize hydrogen bonding in enzymatic pockets .
Pharmacokinetic and Toxicity Profiles
Thioacetamide vs. Acetamide Linkages
Compounds like N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo(1,2,4-trihydroquinoxalin-2-yl)}acetamide () use oxygen-based linkages, whereas sulfur-containing analogs (e.g., ) exhibit higher lipophilicity but may pose greater hepatotoxicity risks .
Hazard Profiles
’s 2-[[3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine highlights acute oral toxicity (GHS Category 3) linked to methoxy substituents. The target compound’s ethoxy group may mitigate such risks due to reduced metabolic activation .
Research Findings and Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
